molecular formula C15H13NO3 B079369 1-Hydroxy-3-methoxy-10-methylacridone CAS No. 13161-83-6

1-Hydroxy-3-methoxy-10-methylacridone

Cat. No. B079369
CAS RN: 13161-83-6
M. Wt: 255.27 g/mol
InChI Key: IRADMAHJFJCLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-3-methoxy-10-methylacridone, also known as Lucigenin, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a fluorescent molecule that can be used as a probe for detecting reactive oxygen species (ROS) in cells and tissues. Lucigenin has also been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Scientific Research Applications

Chemical Spectroscopy and Structure Elucidation

1-Hydroxy-3-methoxy-10-methylacridone has been a subject of interest in the field of chemical spectroscopy. Studies have focused on understanding its chemical structure through various spectroscopic methods. For instance, research on the 13C NMR spectra of acridone alkaloids, including 1-hydroxy-3-methoxy-10-methylacridone, has contributed to insights into their structural characteristics (Bergenthal, Mester, Rózsa, & Reisch, 1979).

Biological Activities and Medicinal Potential

1-Hydroxy-3-methoxy-10-methylacridone has been identified in various natural sources and examined for its potential biological activities. A study reported its isolation from the bark of the medicinal African plant Fagara macrophylla, guided by bioactivity testing (Spatafora & Tringali, 1997). Another research highlighted the isolation of new acridone alkaloids from Atalantia buxifolia, where compounds including a derivative of 1-hydroxy-3-methoxy-10-methylacridone exhibited significant antibacterial activity (Yang et al., 2013).

Potential in Cancer Research

The compound's potential in cancer research has also been explored. A study demonstrated that alkyl- and aryl-lithiums reacted with 1-hydroxy-3-methoxy-10-methylacridone to produce derivatives with potential antitumor properties (Jolivet, Rivalle, & Bisagni, 1995). Additionally, novel xanthone and acridone derivatives synthesized using reactions involving 1-hydroxy-3-methoxy-10-methylacridone were evaluated for their anticancer activity, with several compounds showing promising results (Santra et al., 2023).

Applications in Analytical Chemistry

1-Hydroxy-3-methoxy-10-methylacridone has also been studied for its potential applications in analytical chemistry. For instance, its derivative was synthesized and investigated as an indicator for acid-base titration, showing promising characteristics for use in analytical methods (Pyrko, 2021).

properties

IUPAC Name

1-hydroxy-3-methoxy-10-methylacridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-16-11-6-4-3-5-10(11)15(18)14-12(16)7-9(19-2)8-13(14)17/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUBFJMZYYIVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Hydroxy-3-methoxy-10-methylacridone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Hydroxy-3-methoxy-10-methylacridone

CAS RN

13161-83-6
Record name 1-Hydroxy-3-methoxy-10-methyl-9(10H)-acridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13161-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-3-methoxy-10-methylacridone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174 - 176 °C
Record name 1-Hydroxy-3-methoxy-10-methylacridone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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